molecular formula C20H12O7 B1331526 2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid CAS No. 518-41-2

2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

Cat. No.: B1331526
CAS No.: 518-41-2
M. Wt: 364.3 g/mol
InChI Key: QCGYJIWVJKJCCH-UHFFFAOYSA-N
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Description

Key Inferences:

  • Xanthene Core :

    • The xanthene skeleton is nearly planar, with bond lengths of 1.38–1.42 Å for aromatic C-C bonds and 1.36 Å for C-O in the pyran ring.
    • The ketone at position 3 introduces slight distortion due to sp² hybridization.
  • Benzoic Acid Substituent :

    • The benzoic acid group is coplanar with the xanthene system, stabilized by conjugation between the carboxylic acid and the aromatic π-system.
    • The dihedral angle between the xanthene core and the benzoic acid moiety is approximately 2.8°, as observed in structurally analogous methyl xanthone carboxylates.
  • Hydrogen Bonding :

    • Hydroxyl groups at positions 4, 5, and 6 form intramolecular hydrogen bonds with the ketone at position 3 (O···H distances: 1.8–2.1 Å).
    • Intermolecular hydrogen bonds between carboxylic acid groups likely contribute to crystal packing, as seen in similar polyhydroxyxanthones.

Table 1: Geometric Parameters of Related Xanthone Derivatives

Compound Bond Length (C-O, Å) Dihedral Angle (°) Space Group Reference
Xanthone 1.36 0.0 P2₁/c
Methyl 7-methoxy-9-oxo-xanthene-2-carboxylate 1.38 2.8 P2₁/c
9-Trifluoromethylxanthenediol 1.40 5.1 Pna2₁

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits tautomerism and resonance stabilization due to its polyhydroxy-ketone system:

Tautomeric Forms:

  • Keto Form : Dominant tautomer with the ketone at position 3 and hydroxyls at 4, 5, and 6.
  • Enol Form : Minor tautomer involving deprotonation of the 3-OH group (if present) and formation of a conjugated dienone system.

Resonance Stabilization:

  • The xanthene core’s extended π-system delocalizes electrons across the fused rings, stabilizing the ketone and hydroxyl groups.
  • The carboxylic acid group participates in resonance, with negative charge distributed between the two oxygen atoms.

Figure 1 : Resonance structures showing delocalization in the xanthene-carboxylic acid system.

Comparative Analysis with Related Xanthone Derivatives

Key Comparisons:

  • Xanthone (C13H8O2) :

    • Lacks hydroxyl and carboxylic acid substituents.
    • Less polar and lower solubility in aqueous media.
  • Rose Bengal (C20H4Cl4I4O5) :

    • Contains iodine and chlorine substituents instead of hydroxyl groups.
    • Exhibits strong fluorescence due to halogen-heavy structure.
  • 9-Trifluoromethylxanthenediols :

    • Fluorinated derivatives with enhanced lipophilicity.
    • Show layered crystal packing due to CF3 group steric effects.

Table 2: Functional Group Impact on Properties

Compound Key Substituents Solubility (H2O) LogP Biological Activity
Target Compound 3×OH, COOH Moderate 3.38 Antioxidant
Xanthone None Low 2.12 UV absorber
Rose Bengal 4×I, 4×Cl Insoluble 4.91 Photosensitizer
9-Trifluoromethylxanthenediol CF3, 2×OH Low 2.75 Cocrystal former

Structural Insights:

  • Hydroxyl Groups : Increase hydrophilicity and hydrogen-bonding capacity compared to halogenated derivatives.
  • Carboxylic Acid : Enhances acidity (predicted pKa ≈ 3.78) and metal-chelating potential relative to esterified analogs.

Properties

IUPAC Name

2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,21,23-24H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGYJIWVJKJCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303531
Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-41-2
Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl) -benzoic acid
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Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves:

  • Construction of the xanthene core with appropriate hydroxyl and keto substitutions.
  • Functionalization at the 9-position to introduce the benzoic acid moiety.
  • Protection and deprotection steps to manage the multiple hydroxyl groups during synthesis.

Stepwise Synthetic Approach

Synthesis of the Xanthene Core
  • The xanthene skeleton is often synthesized via condensation reactions involving phenolic precursors and phthalic anhydride derivatives or related aromatic carboxylic acid derivatives.
  • Hydroxyl groups at positions 4, 5, and 6 are introduced either by selective hydroxylation or by using suitably substituted phenols as starting materials.
  • The keto group at position 3 is introduced through controlled oxidation of the xanthene intermediate.
Introduction of the Benzoic Acid Group
  • The benzoic acid substituent at position 9 is typically introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
  • A common approach involves the use of 9-halomethyl-xanthene intermediates, which undergo nucleophilic substitution with benzoate derivatives or direct coupling with benzoic acid derivatives under coupling reagent conditions.
  • Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) may be employed to facilitate ester or amide bond formation if needed.
Protection and Deprotection of Hydroxyl Groups
  • Due to the presence of multiple hydroxyl groups, protection strategies are essential to prevent side reactions.
  • Methoxy or acetyl groups are commonly used as protecting groups during intermediate steps.
  • Deprotection is carried out under mild acidic or basic conditions to restore the free hydroxyl groups without affecting the sensitive keto and carboxylic acid functionalities.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Phenolic precursors + phthalic anhydride Formation of xanthene core
2 Selective hydroxylation Hydroxylation agents (e.g., hydroxyl radicals or catalysts) Introduction of hydroxyl groups at 4,5,6
3 Oxidation Mild oxidants (e.g., PCC, KMnO4) Formation of 3-keto group
4 Halogenation at position 9 NBS or similar halogenating agents Formation of 9-halomethyl intermediate
5 Coupling with benzoic acid DCC or other coupling agents Attachment of benzoic acid moiety
6 Deprotection Acidic or basic hydrolysis Free hydroxyl groups restored

Alternative Methods and Considerations

  • Photochemical methods have been explored for related xanthene derivatives to achieve selective functionalization, but these are less common for this specific compound.
  • The choice of protecting groups and coupling reagents can vary depending on the scale and desired purity.
  • Purification is typically achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Analytical Data Supporting Preparation

Parameter Value/Description Source
Molecular Weight 364.31 g/mol
Boiling Point Predicted ~712.1 ± 60.0 °C
Density Predicted 1.73 ± 0.1 g/cm³
pKa Predicted 3.78 ± 0.36
Purity Assessment HPLC, NMR, and MS typically used General practice

Summary of Key Research Findings

  • The synthesis of this compound requires careful orchestration of multi-step reactions to build the xanthene core and introduce functional groups selectively.
  • Protection of hydroxyl groups is critical to avoid side reactions during oxidation and coupling steps.
  • Carbodiimide-mediated coupling is a reliable method for attaching the benzoic acid moiety.
  • The compound’s physicochemical properties such as high melting/boiling points and acidity are consistent with its polyhydroxy and keto functionalities.
  • Research emphasizes the importance of mild reaction conditions to preserve the integrity of sensitive groups during synthesis.

Chemical Reactions Analysis

2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe due to its unique photophysical properties.

    Medicine: Research studies have explored its potential as an antioxidant and its role in various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, its fluorescent properties make it useful in imaging and diagnostic applications, where it can bind to specific targets and emit light upon excitation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Xanthene-Based Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties References
Target Compound C₂₀H₁₂O₇ 4,5,6-trihydroxy, 3-oxo, benzoic acid 364.31 Potential bioactivity, fluorescence
Rhodamine B C₂₈H₃₁ClN₂O₃ Diethylamino groups, chloride 479.02 Fluorescent dye (microscopy)
Fluorescein C₂₀H₁₂O₅ Two hydroxyl groups 332.31 Tracer in diagnostics, green fluorescence
2-{6-[(Benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid C₂₈H₂₀O₆ Benzyloxy-methoxy, benzoic acid 452.50 Anti-cancer research, fluorescent tags
5-Aminofluorescein C₂₀H₁₃NO₅ Amino group at position 5 347.32 pH-sensitive fluorescent probes

Key Observations :

  • The target compound differs from Rhodamine B and Fluorescein by lacking amino groups but having more hydroxyl substituents. This increases polarity but may reduce fluorescence intensity compared to Rhodamine B .
  • 5-Aminofluorescein demonstrates how minor modifications (e.g., amino groups) can tailor compounds for specific applications like pH sensing .

Benzoic Acid Derivatives with Modified Xanthene Cores

Table 2: Bioactivity and Toxicity Comparison
Compound Name Bioactivity Toxicity/Safety Notes References
Target Compound Potential antioxidant, unconfirmed H302 (harmful if swallowed)
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid Antioxidant, enzyme inhibition Low acute toxicity, no skin irritation
2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid Antimicrobial, antitumor High cytotoxicity, restricted in cosmetics

Key Observations :

  • Replacing the benzoic acid with cyclohexanecarboxylic acid reduces toxicity, highlighting the role of the carboxylic acid moiety in safety profiles .
  • Chlorinated derivatives exhibit higher cytotoxicity, aligning with their use in antitumor research but limiting biocompatibility .

Biological Activity

2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, also known as a xanthene derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H12_{12}O7_7, with a molecular weight of approximately 364.31 g/mol. The compound exhibits properties typical of phenolic compounds, including antioxidant activity and the ability to interact with various biological targets.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of xanthene derivatives. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals and reduce oxidative stress.

StudyFindings
Demonstrated significant free radical scavenging activity in vitro.
Showed protective effects against oxidative damage in cellular models.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens.

PathogenActivity
E. coliInhibition of growth at concentrations above 50 µg/mL.
S. aureusModerate antibacterial activity noted in agar diffusion assays.

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

StudyFindings
Reduced levels of pro-inflammatory cytokines in treated macrophages.
Inhibition of NF-kB signaling pathway observed in cell culture models.

Case Studies

  • Case Study on Antioxidant Efficacy :
    A recent study evaluated the antioxidant capacity of various xanthene derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.
  • Clinical Application in Inflammation :
    Another investigation explored the anti-inflammatory potential of this compound in a mouse model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers following treatment with the compound.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Gene Expression Modulation : It may influence the expression of genes related to oxidative stress and inflammation.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. The xanthene core and hydroxyl/keto groups create hydrogen-bonding networks, requiring high-resolution data and careful refinement to model disorder or partial occupancy .
  • UV-Vis and Fluorescence Spectroscopy : Characterize the absorption/emission profiles (λmax ~490 nm for xanthene derivatives). Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) to study tautomerism between lactone and quinoid forms .
  • LC-MS : Confirm molecular weight (C20H14O8, MW 382.32) via high-resolution LC-MS (e.g., Q-TOF). Use Creative Proteomics’ protocols for trace analysis in biological matrices .

Basic: How can researchers synthesize and purify derivatives of this compound for structure-activity studies?

Methodological Answer:

  • Synthetic Routes : Modify hydroxyl groups via acetylation or methylation. For example, methyl ester derivatives (e.g., methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate) can be synthesized using BF3·OEt2 as a catalyst .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid). Monitor by fluorescence detection (Ex/Em: 490/520 nm) to isolate isomers or degradation products .

Advanced: How to resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer:

  • Case Study : In melanoma cell lines (A2058 and SAN), compound 7 (a cyclohexane-substituted analog) inhibited growth, while analogs 6 and 24 showed variable activity. Contradictions may arise from:
    • Cell Permeability : Assess logP and membrane affinity via PAMPA assays.
    • Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis).
    • Off-Target Binding : Perform kinome-wide profiling to exclude non-specific interactions .
  • Recommendation : Combine in vitro phosphatase inhibition (e.g., CDC25) with live-cell imaging (APF-like fluorogenic probes) to correlate target engagement and functional effects .

Advanced: What experimental strategies optimize fluorogenic probe design based on this compound for reactive oxygen species (ROS) detection?

Methodological Answer:

  • Probe Modification : Introduce isothiocyanate groups (e.g., 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-5-isothiocyanatobenzoic acid) for covalent conjugation to proteins or nanoparticles. Validate specificity using H2O2/ONOO− scavengers (e.g., catalase, uric acid) .
  • D-Optimal Experimental Design : Optimize ROS detection in blood cells by testing pH (6.5–7.5), PMA concentration (10–100 nM), and probe loading time (30–120 min). Use APF (a phenoxy-substituted analog) for peroxynitrite selectivity .

Advanced: How to address ecological toxicity data gaps for this compound in environmental studies?

Methodological Answer:

  • Tiered Testing :
    • Acute Toxicity : Use Daphnia magna assays (OECD 202) with LC50 determination.
    • Bioaccumulation : Calculate logKow (estimated ~2.5) to predict low bioaccumulation potential.
    • Degradation : Perform OECD 301F manometric respirometry to assess biodegradability in wastewater .
  • Analytical Monitoring : Deploy FT-ICR MS to detect transformation products (e.g., dehydroxylated or sulfonated derivatives) in water samples .

Basic: What computational tools predict the redox behavior of this compound in biological systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps and predict electron-transfer pathways. The xanthene ring’s conjugated system facilitates radical stabilization .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane penetration. GROMACS with CHARMM36 forcefield recommended for solvated systems .

Advanced: How to validate the antioxidant activity of this compound against established assays?

Methodological Answer:

  • Comparative Assays :
    • DPPH/ABTS Radical Scavenging : Compare IC50 values with Trolox (positive control). Adjust pH to 7.4 to mimic physiological conditions.
    • FRAP Assay : Monitor Fe3+→Fe2+ reduction at 593 nm. Note: Trihydroxy groups enhance chelation but may interfere with Folin-Ciocalteu total phenolic assays .
  • Cell-Based Validation : Use HepG2 cells with H2O2-induced oxidative stress. Measure glutathione depletion and mitochondrial ROS via MitoSOX .

Basic: What are key considerations in handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials at −20°C under argon. Aqueous solutions degrade within 24 hours; prepare fresh for cell assays.
  • Handling : Use non-reactive solvents (e.g., DMSO) to avoid lactone ring opening. Confirm purity via HPLC before critical experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
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2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

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